c-Met kinase inhibitor [ [] ]: This paper presents the X-ray crystal structure of c-Met kinase in complex with N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide. This suggests the compound's potential use in studying and targeting c-Met kinase, a protein involved in cell growth and survival, often implicated in cancer development.
BRD4 inhibitor [ [] ]: This paper presents the crystal structure of the first bromodomain of human BRD4 in complex with N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide. This suggests the compound's potential as a tool for investigating and targeting BRD4, a protein involved in gene expression regulation, often implicated in cancer and inflammatory diseases.
Compound Description: M11 is a major metabolite of SGX523 formed through metabolism by aldehyde oxidase (AO). [] It exhibits significantly lower solubility compared to SGX523, which is suggested to contribute to the crystal deposits observed in the renal tubules of patients treated with SGX523. []
Relevance: M11 is the 2-quinolinone metabolite of SGX523, which itself shares a similar core structure with the target compound N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide. While the metabolite retains the [, , ]triazolo[4,3-b]pyridazine core, it highlights a potential metabolic pathway for compounds with this core structure. Understanding the metabolic fate of such compounds, particularly the formation of potentially less soluble metabolites, is crucial for evaluating their safety and efficacy.
Compound Description: MRS 1220 is a selective adenosine A3 receptor antagonist. [] It demonstrated neuroprotective effects in a rat model by delaying irreversible synaptic failure caused by oxygen and glucose deprivation (OGD) in the CA1 region of the hippocampus. []
Compound Description: MRS 1523 is another selective adenosine A3 receptor antagonist. [] It exhibited similar neuroprotective effects as MRS 1220 in delaying irreversible synaptic failure induced by OGD in the rat CA1 hippocampus. []
Compound Description: VUF 5574 is also a selective adenosine A3 receptor antagonist, demonstrating similar neuroprotective properties as MRS 1220 and MRS 1523 in protecting against OGD-induced synaptic failure in the rat CA1 hippocampus. []
Compound Description: This compound is a selective A3 receptor antagonist that showed protective effects against oxygen and glucose deprivation (OGD) in rat CA1 hippocampus. []
Relevance: While the compound lacks the [, , ]triazolo[4,3-b]pyridazine core of N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide, its activity as an A3 receptor antagonist suggests potential involvement in similar biological pathways.
Compound Description: [3H]-MRE 3008F20 is a high-affinity and selective A3 adenosine receptor antagonist radioligand. [] Studies have utilized this compound to investigate the binding and functional characteristics of A3 adenosine receptors in human neutrophils. []
Compound Description: Cl-IB-MECA is a high-affinity A3 receptor agonist that inhibits cyclic AMP accumulation. [] Studies have employed Cl-IB-MECA to investigate the functional responses mediated by A3 adenosine receptors in various cell types, including human neutrophils. []
Compound Description: IB-MECA is another high-affinity A3 adenosine receptor agonist, exhibiting similar effects as Cl-IB-MECA in inhibiting cyclic AMP accumulation. [] Researchers have utilized IB-MECA to study the signaling pathways and functional consequences of A3 adenosine receptor activation. []
Compound Description: Compound 1 is a potent and selective inhibitor of c-Met. [] It exhibits favorable pharmacokinetic properties but raises concerns due to its high in vitro NADPH-dependent covalent binding to microsomal proteins, suggesting bioactivation to a reactive intermediate. []
Compound Description: Compound 2 is an analog of Compound 1 designed to mitigate bioactivation by introducing an alternative metabolic soft spot on the naphthyridine ring. [] While it successfully shifted metabolism towards the alkoxy substituent, Compound 2 still exhibited glutathione conjugation and covalent binding to proteins, albeit to a lesser extent than Compound 1. []
Relevance: Compound 2 is structurally related to both Compound 1 and the target compound N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide. All three compounds share the [, , ]triazolo[4,3-b]pyridazine core. Compound 2, like Compound 1, possesses the 1,5-naphthyridine ring system and a 3-methylisothiazole group but with an added methoxyethoxy substituent. The continued presence of glutathione conjugation and covalent binding with Compound 2, despite the structural modification, emphasizes the potential for bioactivation in compounds featuring the [, , ]triazolo[4,3-b]pyridazine core, including the target compound.
N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulfonamide derivatives
Compound Description: These are a series of compounds synthesized and evaluated for their antimicrobial activities. [] The compounds were found to exhibit good to moderate activity against tested microorganisms. []
Relevance: This series of compounds, particularly the benzamide derivatives, share a structural resemblance to N-(3-chloro-4-methoxyphenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide. Both groups feature a [, , ]triazolo[4,3-b]pyridazine core linked to a phenyl ring, which is further substituted with an amide group. The presence of similar structural motifs suggests that these compounds might share some pharmacological properties.
Compound Description: This class of compounds was synthesized and tested for antitumor and anti-HIV-1 activities. [] One particular derivative, 8-chloro-3,7-dimethyl-5,5-dioxo[1,2,4]triazolo[4,3-b][1,4,2]benzodithiazine (23), showed significant activity against a panel of human tumor cell lines and moderate anti-HIV-1 activity. []
Compound Description: These compounds were synthesized and evaluated for their antibacterial activity. [] Their activity was compared to streptomycin as a reference compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.